

An In-depth Technical Guide to (R)-N-(1-Phenylethyl)hydroxylamine Oxalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

| | |
|----------------|----------------------------------|
| | (R)-N-(1- |
| Compound Name: | <i>Phenylethyl</i> hydroxylamine |
| | oxalate |

Cat. No.: B043830

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral hydroxylamine derivative of significant interest in synthetic organic chemistry and possesses potential applications in pharmacology. Its stereospecific structure makes it a valuable chiral auxiliary in asymmetric synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and an exploration of its biological activities, with a particular focus on the mechanism of methemoglobin formation. While extensive structural and synthetic information is available, it is important to note that specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for the (R)-enantiomer is not readily available in the reviewed literature.

Core Compound Structure and Properties

(R)-N-(1-Phenylethyl)hydroxylamine oxalate is an organic salt consisting of the protonated form of (R)-N-(1-Phenylethyl)hydroxylamine and the oxalate anion. The presence of a chiral center at the benzylic position is a key structural feature, dictating its application in stereoselective synthesis.^[1]

Chemical Structure:

Figure 1: Chemical structure of **(R)-N-(1-Phenylethyl)hydroxylamine Oxalate**.

Physicochemical Properties:

| Property | Value | Reference |
|-------------------|--|---------------------|
| Molecular Formula | C ₁₀ H ₁₃ NO ₅ | [1] |
| Molecular Weight | 227.21 g/mol | [1] |
| CAS Number | 118743-81-0 | [1] |
| IUPAC Name | oxalic acid;N-[(1R)-1-phenylethyl]hydroxylamine | [1] |
| Appearance | White to off-white crystalline solid (predicted) | |
| Solubility | Soluble in polar solvents | [1] |

Spectroscopic Data:

A comprehensive search of available scientific literature and chemical databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **(R)-N-(1-Phenylethyl)hydroxylamine oxalate**. The data presented below is for structurally similar compounds and should be used for reference purposes only.

Reference ¹H NMR Data for N-Arylhydroxylamines (in MeOD):

- Aromatic protons: δ 7.20-7.26 (m), 7.01-7.04 (m)
- NH proton: δ 4.84 (brs)
- N-OH proton: δ 8.63 (brs)

Reference ¹³C NMR Data for N-Arylhydroxylamines (in MeOD):

- Aromatic carbons: δ 151.90, 129.47, 122.11, 115.10

Reference IR Spectroscopy Data for Hydroxylamines:

- N-H stretch: ~3200-3400 cm⁻¹
- O-H stretch: ~3400-3600 cm⁻¹
- C-N stretch: ~1000-1200 cm⁻¹
- Aromatic C-H stretch: ~3000-3100 cm⁻¹

Reference Mass Spectrometry Data:

- The free base, (R)-N-(1-Phenylethyl)hydroxylamine (C₈H₁₁NO), has a molecular weight of 137.18 g/mol. The expected [M+H]⁺ ion would be at m/z 138.09.

Experimental Protocols

The following is a detailed protocol for the synthesis of the enantiomer, (S)-N-(1-Phenylethyl)hydroxylamine oxalate. This protocol can be adapted for the synthesis of the (R)-enantiomer by starting with (R)-1-phenylethylamine.

Synthesis of **(R)-N-(1-Phenylethyl)hydroxylamine Oxalate**

This synthesis is a three-step process starting from (R)-1-phenylethylamine.



[Click to download full resolution via product page](#)

Figure 2: Synthetic workflow for **(R)-N-(1-Phenylethyl)hydroxylamine Oxalate**.

Step 1: Synthesis of (R)-[(1-Phenylethyl)amino]acetonitrile

- To a solution of (R)-1-phenylethylamine (1.0 eq) in acetonitrile, add diisopropylethylamine (2.0 eq).
- Cool the mixture in an ice bath and add bromoacetonitrile (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.

- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
- Purify the crude product by silica gel column chromatography.

Step 2: Synthesis of [(1R)-1-Phenylethyl]imino]acetonitrile N-oxide

- Dissolve (R)-[(1-Phenylethyl)amino]acetonitrile (1.0 eq) in dichloromethane and cool in an ice bath.
- Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.5 eq) portion-wise, maintaining the temperature below 5 °C.
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture in an ice bath and quench with a saturated aqueous solution of sodium thiosulfate followed by saturated sodium bicarbonate solution.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrone.

Step 3: Synthesis of (R)-N-(1-Phenylethyl)hydroxylamine Oxalate

- Dissolve the crude nitrone from the previous step in methanol.
- Add hydroxylamine hydrochloride (5.0 eq) and heat the mixture to 60 °C for 2 hours.
- Cool the reaction mixture to room temperature and dilute with dichloromethane.

- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Dissolve the resulting crude hydroxylamine in a minimal amount of methanol.
- Add a solution of oxalic acid (1.0 eq) in diethyl ether to precipitate the oxalate salt.
- Collect the white precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield **(R)-N-(1-Phenylethyl)hydroxylamine oxalate**.

Biological Activity and Signaling Pathways

Hydroxylamine derivatives are known to exhibit a range of biological activities. A notable effect of many hydroxylamines, including potentially **(R)-N-(1-Phenylethyl)hydroxylamine oxalate**, is the induction of methemoglobinemia.[\[1\]](#)

Mechanism of Methemoglobin Formation:

Methemoglobin is an oxidized form of hemoglobin in which the ferrous (Fe^{2+}) iron of the heme group is converted to the ferric (Fe^{3+}) state. This conversion renders the hemoglobin unable to bind and transport oxygen. Hydroxylamines can induce methemoglobin formation through a cyclic oxidation-reduction process.

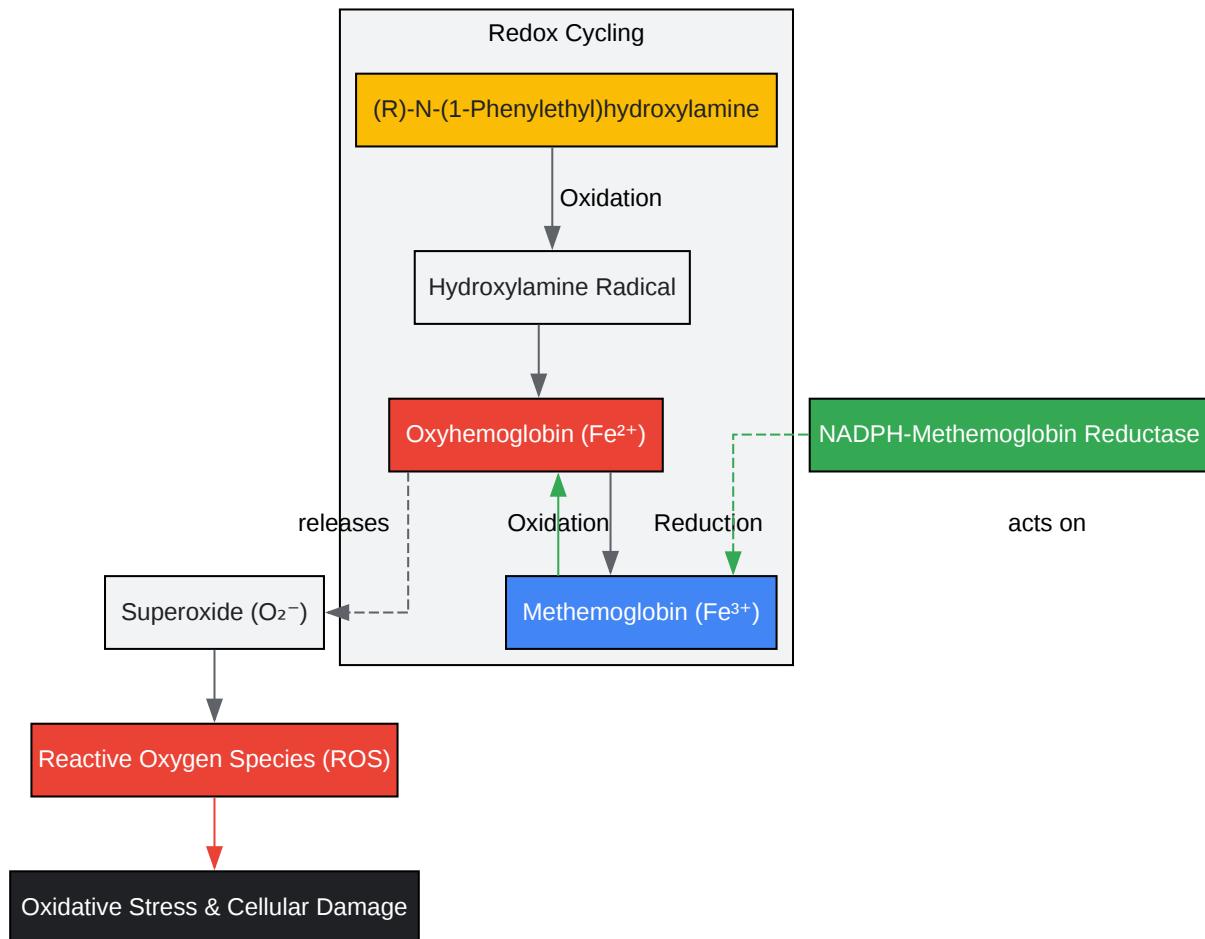
[Click to download full resolution via product page](#)

Figure 3: Signaling pathway of hydroxylamine-induced methemoglobin formation.

The process is initiated by the one-electron oxidation of the hydroxylamine by oxyhemoglobin, leading to the formation of a hydroxylamine radical and methemoglobin. This radical can be further oxidized, and the generated reactive oxygen species (ROS), such as superoxide, can contribute to oxidative stress and cellular damage. The methemoglobin can be reduced back to functional hemoglobin by cellular enzyme systems, primarily NADPH-methemoglobin reductase.

Applications in Research and Development

The primary application of **(R)-N-(1-Phenylethyl)hydroxylamine oxalate** in a research setting is as a chiral auxiliary in asymmetric synthesis.^[1] Its chiral nature allows for the stereocontrolled introduction of new functional groups in a molecule, which is of paramount importance in the synthesis of enantiomerically pure pharmaceutical compounds. The hydroxylamine functionality can also be utilized in the formation of oximes and nitrones, which are versatile intermediates in organic synthesis.^[1]

Conclusion

(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a valuable chiral building block with established utility in asymmetric synthesis. This guide has provided a detailed overview of its structure, properties, and a comprehensive synthesis protocol. Furthermore, the mechanism of its potential biological activity, specifically the induction of methemoglobinemia, has been elucidated. While a significant body of knowledge exists for this compound, the absence of publicly available experimental spectroscopic data highlights an area for future investigation to fully characterize this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (R)-N-(1-Phenylethyl)hydroxylamine oxalate | 118743-81-0 [smolecule.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-N-(1-Phenylethyl)hydroxylamine Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043830#r-n-1-phenylethyl-hydroxylamine-oxalate-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com